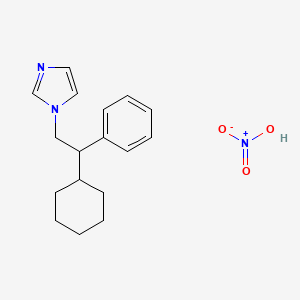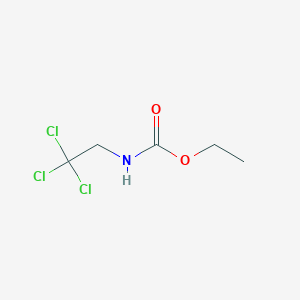
S-(3,4-Dichlorophenyl)-(thiohydroxylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) is a chemical compound characterized by the presence of a dichlorophenyl group attached to a thiohydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(3,4-Dichlorophenyl)-(thiohydroxylamine) typically involves the reaction of 3,4-dichloroaniline with thiophosgene or the reaction of 3,4-dichlorobenzoyl chloride with thiourea. These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for S-(3,4-Dichlorophenyl)-(thiohydroxylamine) may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of S-(3,4-Dichlorophenyl)-(thiohydroxylamine) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit photosynthesis by blocking the electron flow in photosystem II .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-(3,4-Dichlorophenyl)-(thiohydroxylamine) include:
- 3,4-Dichlorophenyl isothiocyanate
- 3,4-Dichlorophenyl isocyanate
- DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea)
Uniqueness
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Propriétés
Numéro CAS |
61076-35-5 |
|---|---|
Formule moléculaire |
C6H5Cl2NS |
Poids moléculaire |
194.08 g/mol |
Nom IUPAC |
S-(3,4-dichlorophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H5Cl2NS/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |
Clé InChI |
MLYSKTKLQZLYKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




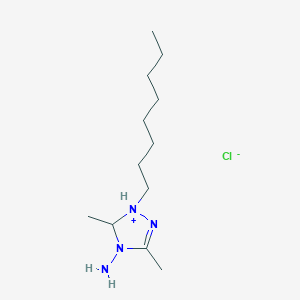




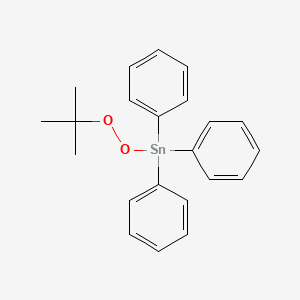

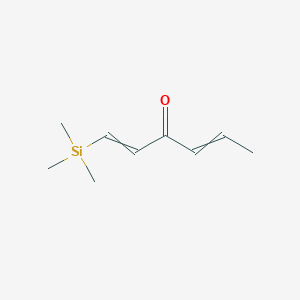
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
